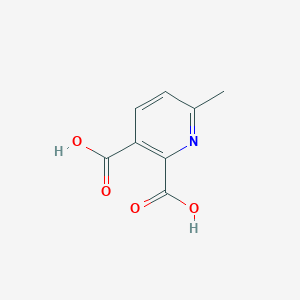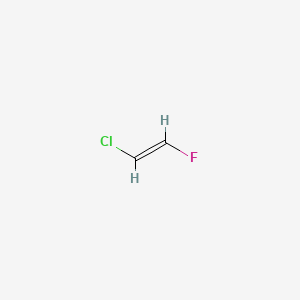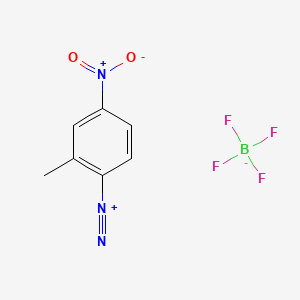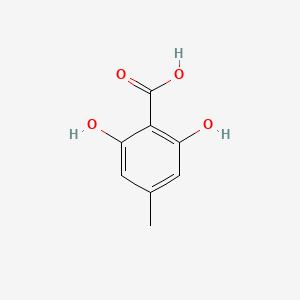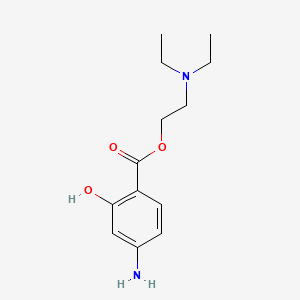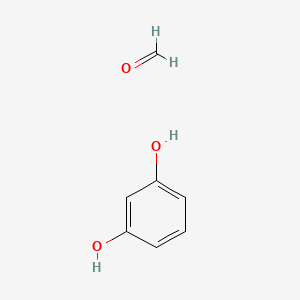
Resorcinol formaldehyde
概述
描述
This compound is known for its high thermal stability, chemical resistance, and adhesive properties, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with 1,3-benzenediol typically involves the reaction of resorcinol with formaldehyde in an aqueous medium. The reaction is usually carried out at elevated temperatures (around 70°C) for several hours. After the reaction, water is removed under reduced pressure to obtain the resin.
Industrial Production Methods: In industrial settings, the production of this polymer involves mixing resorcinol with formaldehyde in the presence of a catalyst. The mixture is then heated to initiate the polymerization process. The resulting resin is purified and dried to obtain the final product .
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to the original phenolic structure.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones
Reduction: Phenolic compounds
Substitution: Nitro or halogenated derivatives of the polymer
科学研究应用
Resorcinol formaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenolic resins and as a cross-linking agent in polymer chemistry.
Biology: Employed in the preparation of biological adhesives and as a component in certain diagnostic assays.
Medicine: Utilized in the development of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of adhesives, coatings, and insulating materials due to its excellent thermal and chemical resistance.
作用机制
The mechanism of action of formaldehyde, polymer with 1,3-benzenediol involves the formation of strong covalent bonds between the formaldehyde and the hydroxyl groups of 1,3-benzenediol. This results in a highly cross-linked polymer network that imparts the material with its characteristic thermal stability and chemical resistance .
相似化合物的比较
Phenol-formaldehyde resin: Similar in structure but uses phenol instead of resorcinol. It has lower thermal stability compared to resorcinol-formaldehyde resin.
Urea-formaldehyde resin: Uses urea instead of resorcinol, resulting in a less chemically resistant polymer.
Melamine-formaldehyde resin: Uses melamine, providing higher thermal stability but different mechanical properties.
Uniqueness: Resorcinol formaldehyde is unique due to its high thermal stability and chemical resistance, which are superior to those of phenol-formaldehyde and urea-formaldehyde resins. This makes it particularly valuable in applications requiring durable and resilient materials .
属性
CAS 编号 |
24969-11-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
benzene-1,3-diol;formaldehyde |
InChI |
InChI=1S/C6H6O2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4,7-8H;1H2 |
InChI 键 |
KVBYPTUGEKVEIJ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC(=C1)O)O |
规范 SMILES |
C=O.C1=CC(=CC(=C1)O)O |
| 24969-11-7 | |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
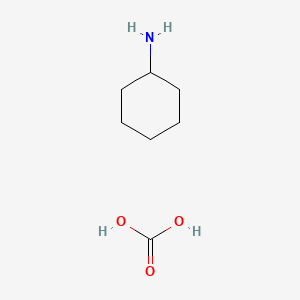
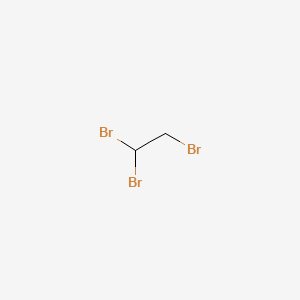
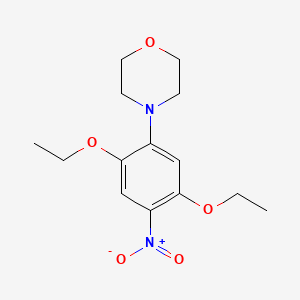
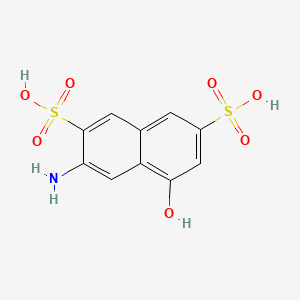
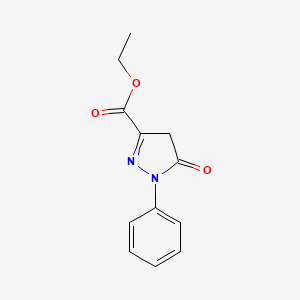
![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)

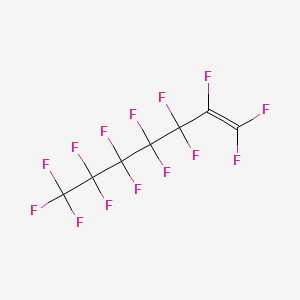
![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
